![molecular formula C6H12F2N2 B13630352 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine is a chemical compound with the molecular formula C6H12F2N2. This compound features a difluoromethyl group attached to an azetidine ring, which is further connected to an ethanamine chain. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group to an azetidine ring. One common method involves the reaction of azetidine with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidine ring structure also contributes to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: Similar in structure but with different substitution patterns.
2-(Fluoromethyl)azetidin-1-yl]ethan-1-amine: Lacks the second fluorine atom, resulting in different chemical properties.
Uniqueness
2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H12F2N2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-[3-(difluoromethyl)azetidin-1-yl]ethanamine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-3-10(4-5)2-1-9/h5-6H,1-4,9H2 |
Clave InChI |
KYJYBBYDQZDQEJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CCN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



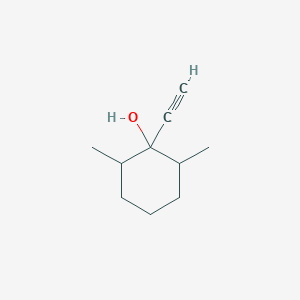
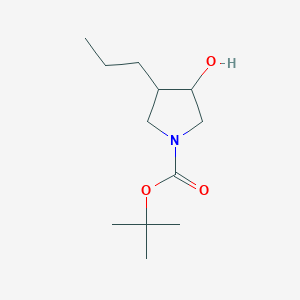

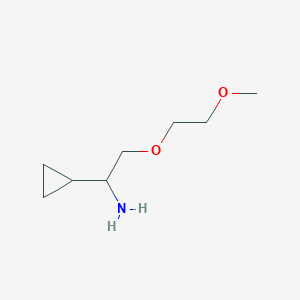
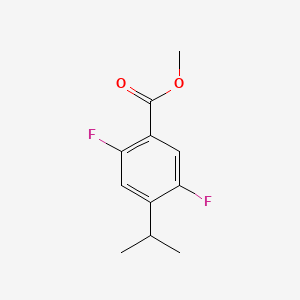
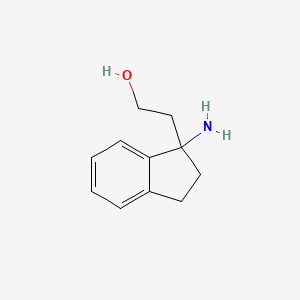
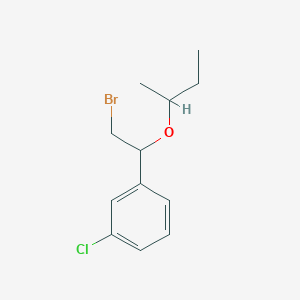
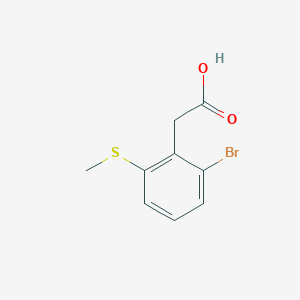



![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

